molecular formula C8H5NO2 B126919 2H-1,3-Benzoxazin-2-one CAS No. 5651-38-7

2H-1,3-Benzoxazin-2-one

Cat. No.: B126919
CAS No.: 5651-38-7
M. Wt: 147.13 g/mol
InChI Key: BIXMBBKKPTYJEK-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazin-2-one is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring

Mechanism of Action

Target of Action

2H-1,3-Benzoxazin-2-one, also known as Coumaraz-2-one, is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the DNA topoisomerase enzyme . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The interaction of this compound with its targets leads to significant changes in their function. For instance, when interacting with DNA topoisomerase, it acts as an inhibitor . The compound utilizes the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .

Biochemical Pathways

The biosynthesis of this compound involves a linear pathway leading to the storage of its derivatives as glucoside conjugates . This pathway includes nine enzymes and is influenced by the presence of other plants, leading to increased production of the compound . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants .

Pharmacokinetics

Some studies suggest that the compound exhibits a dose-dependent absorption and excretion in humans . The plasma level of the compound peaks approximately 3 hours after food intake, and it can be detected in urine even 36 hours after consumption .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, it has been found to exhibit antimicrobial, anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation activities . It also acts as a potential poison for human topoisomerase I .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For example, the presence of weeds has been found to stimulate the production of the compound in wheat seedlings . Furthermore, the compound’s action can be influenced by the conditions under which it is synthesized .

Biochemical Analysis

Biochemical Properties

2H-1,3-Benzoxazin-2-one participates in biochemical reactions involving several enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites . The enzyme 2-Hydroxy-1,4-benzoxazin-3-one monooxygenase (BX5) catalyzes the conversion of this compound in the presence of NAD(P)H and oxygen . The interactions between this compound and these enzymes are crucial for the biosynthesis of benzoxazinoids .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazinoids, which include this compound, have been found to play important roles in plant defense, potentially impacting the expression of defense-related genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to enzyme activation or inhibition, and changes in gene expression . For instance, it is involved in the hydroxylation of benzoxazinoids, a process catalyzed by the enzyme BX5 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the concentration of benzoxazinoids, including this compound, decreases over time in certain plant tissues . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, may vary depending on the specific conditions of in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, benzoxazinoids, a group that includes this compound, have been studied for their pharmacological properties . The effects of these compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of benzoxazinoid biosynthesis . This process involves several enzymes and cofactors, and can impact metabolic flux and metabolite levels . For example, the enzyme BX5 plays a key role in the conversion of this compound during the biosynthesis of benzoxazinoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is known that benzoxazinoids are stored in the vacuole prior to their biochemical reactions in the cytoplasm .

Subcellular Localization

The subcellular localization of this compound can impact its activity or function. While specific compartments or organelles for this compound have not been identified, it is known that benzoxazinoids, including this compound, are stored in the vacuole prior to their biochemical reactions in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-1,3-Benzoxazin-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid or Lewis acids . Another method includes the use of aldimine and trifluoromethanesulfonic acid as catalysts to facilitate the formation of the benzoxazine ring . The reaction conditions typically involve heating the reactants in the presence of these catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes. For example, the use of microwave-assisted regioselective halogenation has been demonstrated to produce benzoxazin-2-ones with high yields and functional group tolerance . This method utilizes inexpensive and readily available reagents, making it cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo-derivatives of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated benzoxazin-2-ones.

Comparison with Similar Compounds

2H-1,3-Benzoxazin-2-one can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its versatile chemical reactivity and wide range of biological activities

Properties

IUPAC Name

1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMBBKKPTYJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513343
Record name 2H-1,3-Benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-38-7
Record name 2H-1,3-Benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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